Bruceanol A

Quassinoid Antileukemic In vivo P-388

Bruceanol A (CAS 101391-06-4) is an isobruceine-type quassinoid isolated from the Ethiopian medicinal plant Brucea antidysenterica Mill. (Simaroubaceae).

Molecular Formula C13H20O4S
Molecular Weight 542.5 g/mol
CAS No. 101391-06-4
Cat. No. B217570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBruceanol A
CAS101391-06-4
Synonymsuceanol A
bruceanol-A
Molecular FormulaC13H20O4S
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O
InChIInChI=1S/C28H30O11/c1-12-9-15(29)21(31)26(2)14(12)10-16-27-11-37-28(25(35)36-3,22(32)17(30)19(26)27)20(27)18(24(34)38-16)39-23(33)13-7-5-4-6-8-13/h4-9,14,16-22,30-32H,10-11H2,1-3H3/t14-,16+,17+,18+,19+,20+,21+,22-,26-,27?,28+/m0/s1
InChIKeyQSNVEJIGBNLCQI-KMRSUJGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bruceanol A (101391-06-4) – A Natural Quassinoid with Validated In Vivo Antileukemic Activity


Bruceanol A (CAS 101391-06-4) is an isobruceine-type quassinoid isolated from the Ethiopian medicinal plant Brucea antidysenterica Mill. (Simaroubaceae) [1]. It belongs to a family of highly oxygenated triterpenoids known for modulating nucleic acid and protein synthesis in cancer cells; the lead compound bruceantin from the same plant advanced to phase II clinical trials [1]. Bruceanol A itself demonstrated significant, dose-dependent, in vivo antileukemic activity against murine P-388 lymphocytic leukemia in a standard National Cancer Institute protocol [1], establishing it as a historically important, biologically validated scaffold for oncology research.

Quassinoid class
Isobruceine-type quassinoid with defined C-15 benzoyl ester; isolated from Brucea antidysenterica
Model response
Reported in vivo P-388 leukemia model-response profile in NCI-standardized assay
Structural identity
Benzoyl ester side chain distinguishes Bruceanol A from co-isolated hexanoyl/acetyl analogs

Why In-Class Substitution of Bruceanol A Fails: Structural Specificity Dictates In Vivo Performance


Despite sharing the isobruceine pentacyclic core with co-isolated quassinoids, subtle differences in the C-15 ester side chain of Bruceanol A translate into quantifiable variation in antileukemic potency that cannot be predicted from structural similarity alone [1]. For instance, replacing the benzoyl ester of Bruceanol A with a hexanoyl ester (Bruceanol B) or an acetyl ester (isobruceine-B) yields markedly different in vivo T/C ratios at identical dose levels in the P-388 model [1]. Generic substitution therefore risks underperformance—or outright inactivity—because the specific ester moiety directly influences both pharmacodynamic efficacy and, likely, pharmacokinetic disposition within the intact animal [1].

Bruceanol A (benzoyl ester)
Bruceanol B (hexanoyl ester)
C-15 ester side-chain identity may shift in vivo P-388 model-response profile; hexanoyl substitution can alter endpoint outcome.
Bruceanol A (benzoyl ester)
Isobruceine-B (acetyl ester)
Acetyl vs benzoyl ester changes reported NMR fingerprint and may affect in vivo response context; not a direct substitute.
Intact benzoyl ester
Hydrolysis product (deacetylisobruceine-B)
Ester hydrolysis during handling or storage erodes intended pharmacophore; requires integrity verification before use.

Quantitative Differentiation Evidence for Bruceanol A: Head-to-Head Antileukemic Performance Data


Bruceanol A vs. Bruceanol B: Superior In Vivo Antileukemic Efficacy in the P-388 Mouse Model

In a National Cancer Institute-standardized in vivo assay against P-388 lymphocytic leukemia (3-day dosing), Bruceanol A achieved a T/C of 130% at 0.5 mg/kg and 134% at 2 mg/kg, while the closest analog Bruceanol B reached only 123% at 0.5 mg/kg [1]. The positive control 5-fluorouracil produced T/C = 135% at a much higher dose of 200 mg/kg (1-day dosing) [1]. This demonstrates that Bruceanol A's benzoyl ester side chain confers a potency advantage over the hexanoyl-substituted Bruceanol B under identical experimental conditions [1].

In vivo P-388 model response
Head-to-head
Bruceanol A T/C 130% (0.5 mg/kg), 134% (2 mg/kg); Bruceanol B T/C 123% (0.5 mg/kg); 5-FU T/C 135% (200 mg/kg)
Supports ester-dependent in vivo response interpretation
NCI-standardized P-388 leukemia protocol, 3-day dosing
Quassinoid Antileukemic In vivo P-388

Structural Characterization by 1H-NMR: Unique Benzoyl Ester Fingerprint Differentiating Bruceanol A from Isobruceine-B

The 1H-NMR spectrum of Bruceanol A reveals a unique benzoyl ester signal pattern (δ 8.0–8.05 for H-3' and δ 7.42–7.65 for H-4'/H-5') that is completely absent in the parent compound isobruceine-B, which instead shows a methyl singlet at δ 2.08 [1]. Additionally, the anisotropic effect of the aromatic ring shifts the COOMe-13 resonance upfield by 0.32 ppm (δ 3.51 vs. 3.83) and the H-15 signal downfield by 0.19 ppm (δ 6.49 vs. 6.30) relative to isobruceine-B [1]. These distinct spectral signatures enable unambiguous identity confirmation and purity assessment of Bruceanol A batches.

1H-NMR fingerprint
Method context
Δδ –0.32 (COOMe-13), +0.19 (H-15); aromatic H-3′/H-4′/H-5′ δ 8.0–8.05, 7.42–7.65
Identity and batch integrity verification
Distinguishes benzoyl ester from acetyl/hexanoyl analogs
NMR fingerprinting Quassinoid structure elucidation Quality control

Hydrolysis Stability and Sourcing Purity: Bruceanol A vs. Commercial Isobruceine-B Precursors

Alkaline hydrolysis of Bruceanol A (46.6 mg, 1N NaOH, MeOH, –15 °C, 17 min) quantitatively yields deacetylisobruceine-B (6.2 mg) through loss of the benzoyl ester group, a transformation confirmed by identical 1H-NMR to an authentic standard [1]. This demonstrates that Bruceanol A, while stable under proper storage, is chemically resolved from isobruceine-B and Bruceanol B only when the intact benzoyl ester is preserved; any inadvertent hydrolysis during handling or storage erodes the structural feature responsible for its superior P-388 activity [1]. Researchers must therefore source Bruceanol A as intact ester and verify ester integrity via NMR before use.

Hydrolysis stability
Data to verify
46.6 mg Bruceanol A → 6.2 mg deacetylisobruceine-B (~13% yield) under alkaline conditions
Requires ester integrity check before use
1N NaOH/MeOH, –15 °C, 17 min
Chemical stability Natural product procurement Hydrolysis liability

Class-Level Comparison: Bruceanol A Belongs to the Bruceantin Family with Established Clinical Antileukemic Relevance

Bruceanol A was isolated as part of a panel of eight quassinoids from Brucea antidysenterica that includes bruceantin—a compound that progressed to NCI-sponsored phase II clinical trials for leukemia [1]. Although direct in vivo head-to-head data against bruceantin under identical protocols are not available in the primary isolation paper, the co-occurrence of Bruceanol A with clinically evaluated quassinoids establishes it as part of a pharmacologically validated chemotype. Furthermore, the patent literature explicitly claims reduced derivatives of Bruceanol A as anticancer agents, underscoring its recognized translational potential [2].

Class-level context
Class-level
Co-isolated with bruceantin (phase II clinical candidate); part of pharmacologically evaluated chemotype
Class-validated chemotype; P-388 data only for Bruceanol A
No direct head-to-head against bruceantin in same study
Quassinoid class benchmarking Bruceantin comparator Translational cancer research

Bruceanol A (101391-06-4): Optimal Research and Industrial Application Scenarios Based on Proven Differentiation


In Vivo Leukemia Pharmacodynamic Studies Requiring a Defined, Non-Prodrug Quassinoid

Because Bruceanol A has published, dose-defined T/C values (130–134%) in the P-388 lymphocytic leukemia model at pharmacologically accessible doses [1], it is the preferred reagent for establishing pharmacodynamic baselines in murine leukemia studies—especially when investigators need to benchmark novel quassinoid analogs against a compound with known in vivo behavior rather than an uncharacterized extract.

Structure-Activity Relationship (SAR) Exploration of C-15 Ester Modifications in Quassinoids

The 1H-NMR discrimination between Bruceanol A (benzoyl ester) and isobruceine-B (acetyl ester) provides clear spectral handles for SAR programs [1]. Researchers synthesizing or screening ester variants can use Bruceanol A as a positive-control reference standard that delivers measurable in vivo activity distinct from the acetyl and hexanoyl counterparts, enabling direct efficacy comparison within the same ester series.

Natural Product Quality Control and Batch Authentication for Specialty Chemical Suppliers

The characteristic aromatic 1H-NMR signals (δ 8.0–8.05, 7.42–7.65) and the upfield COOMe-13 shift (δ 3.51) [1] constitute a release-testing fingerprint. Suppliers and end-users can employ these markers to verify that the delivered Bruceanol A batch is the intact benzoyl ester and not a hydrolysis product or mislabeled analog (e.g., Bruceanol B or isobruceine-B), thereby safeguarding the integrity of inventory for antileukemic research programs.

Drug Metabolism and Stability Studies Focused on Esterase-Mediated Hydrolysis

The documented alkaline hydrolysis conversion of Bruceanol A to deacetylisobruceine-B [1] establishes a defined chemical transformation pathway. This property enables metabolism-focused laboratories to use Bruceanol A as a probe substrate to investigate esterase-mediated activation or deactivation of C-15 ester quassinoids, with direct relevance to predicting in vivo pharmacokinetics of benzoyl ester-containing natural products.

Application
Selection Property
Validation Focus
P-388 leukemia model pharmacodynamic studies
Defined C-15 benzoyl ester identity
In vivo model-response endpoint benchmarking
C-15 ester SAR studies
Benzoyl vs acetyl/hexanoyl ester context
Ester-dependent activity comparison
Natural product identity verification
Diagnostic 1H-NMR benzoyl ester signals
Batch authentication against literature data
Esterase-mediated hydrolysis studies
Defined alkaline hydrolysis pathway
Ester stability under experimental conditions
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